molecular formula C14H14N2O3 B5914414 3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one

3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one

Cat. No.: B5914414
M. Wt: 258.27 g/mol
InChI Key: HWLNXVGNPWRCLM-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with acetyl, hydroxy, and methyl groups, as well as a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-acetyl-4-hydroxy-6-methylpyridin-2-one with pyridin-3-ylmethylamine under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the cyclization of a suitable precursor, such as 3-acetyl-4-hydroxy-6-methyl-2-pyridone, with a pyridin-3-ylmethyl halide in the presence of a base

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of 3-acetyl-4-oxo-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one.

    Reduction: Formation of 3-(1-hydroxyethyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one.

    Substitution: Formation of 3-acetyl-4-hydroxy-6-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one.

Scientific Research Applications

3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Similar structure but lacks the pyridin-3-ylmethyl group.

    4-Hydroxy-2-quinolone: Contains a similar hydroxy and acetyl substitution pattern but has a different core structure.

    3-Hydroxy-2-methyl-4H-pyran-4-one: Similar hydroxy and methyl substitutions but lacks the pyridin-3-ylmethyl group.

Uniqueness

3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one is unique due to the presence of both pyridinone and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-6-12(18)13(10(2)17)14(19)16(9)8-11-4-3-5-15-7-11/h3-7,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNXVGNPWRCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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